molecular formula C5H4O3 B571629 2-Furoic Acid-d3 CAS No. 40073-83-4

2-Furoic Acid-d3

Cat. No.: B571629
CAS No.: 40073-83-4
M. Wt: 115.102
InChI Key: SMNDYUVBFMFKNZ-CBYSEHNBSA-N
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Description

2-Furoic Acid-d3 is a deuterated form of 2-Furoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is part of the furan family, characterized by a furan ring and a carboxylic acid group. It is commonly used in scientific research due to its unique properties and applications.

Scientific Research Applications

2-Furoic Acid-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various furan derivatives.

    Biology: It is used in studies involving metabolic pathways and enzyme reactions.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of preservatives and flavoring agents.

Safety and Hazards

Furoic acid D3 may cause skin irritation and respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It is also advised to use only outdoors or in a well-ventilated area .

Future Directions

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity . This suggests that Furoic acid D3 and its derivatives have potential for future applications in the synthesis of new fuels and polymer precursors .

Preparation Methods

2-Furoic Acid-d3 can be synthesized through the oxidation of furfuryl alcohol or furfural. The industrial production method involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution. This reaction produces a 1:1 ratio of 2-Furoic Acid and furfuryl alcohol . The deuterated form, this compound, is typically prepared by using deuterated reagents in the synthesis process .

Chemical Reactions Analysis

2-Furoic Acid-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for the Cannizaro reaction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions include furfuryl alcohol and furan-2,5-dicarboxylic acid .

Comparison with Similar Compounds

2-Furoic Acid-d3 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. Similar compounds include:

Properties

IUPAC Name

3,4,5-trideuteriofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNDYUVBFMFKNZ-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main application of 3,4,5-Trideuteriofuran-2-carboxylic acid according to the research?

A1: The research primarily highlights the use of 3,4,5-Trideuteriofuran-2-carboxylic acid as a precursor for synthesizing tetradeuteriofuran. [] The paper describes a convenient method where 3,4,5-Trideuteriofuran-2-carboxylic acid, obtained by deuterium exchange of the corresponding protio-acid, is further reacted to yield tetradeuteriofuran.

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